(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H18BrClOSi It is an organosilicon compound that features both bromine and chlorine atoms attached to a phenoxy group, which is further bonded to a tert-butyl group and dimethylsilane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-chlorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-Bromo-5-chlorophenol+tert-butylchlorodimethylsilaneBasethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can convert the bromine and chlorine atoms to their corresponding hydrogenated forms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenoxy group acts as a ligand for palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products
Substitution: Formation of new phenoxy derivatives with different substituents.
Oxidation: Formation of quinones or other oxidized phenoxy compounds.
Reduction: Formation of dehalogenated phenoxy compounds.
Coupling: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and chlorine atoms. These halogen atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The phenoxy group can act as a ligand, facilitating coordination with metal catalysts in coupling reactions.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-chlorophenol): Similar structure but lacks the tert-butyl and dimethylsilane groups.
(2-Bromo-5-chlorophenoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of tert-butyl.
(2-Bromo-5-chlorophenoxy)(tert-butyl)trimethylsilane: Similar structure but with a trimethylsilane group instead of dimethylsilane.
Uniqueness
(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane is unique due to the combination of bromine, chlorine, tert-butyl, and dimethylsilane groups in its structure. This unique combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-bromo-5-chlorophenoxy)-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-11-8-9(14)6-7-10(11)13/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWRDWALFREOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClOSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.